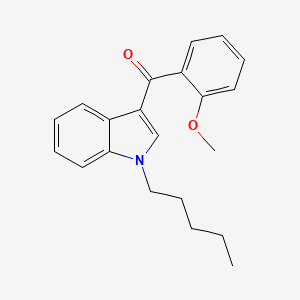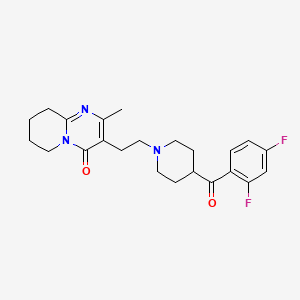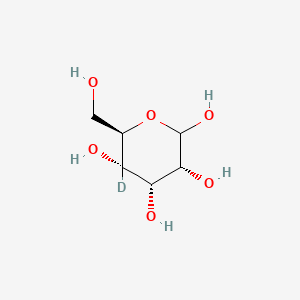
Reserpina-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate is a complex organic compound. It belongs to a class of compounds known as alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a trimethoxybenzoyl moiety.
Aplicaciones Científicas De Investigación
This compound could have various applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions.
Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: Use as a precursor for the synthesis of other complex molecules or as a specialty chemical.
Mecanismo De Acción
Target of Action
Reserpine-d9 primarily targets the vesicular monoamine transporters, VMAT1 and VMAT2 . VMAT1 is mostly expressed in neuroendocrine cells, while VMAT2 is predominantly found in neurons .
Mode of Action
Reserpine-d9 acts by irreversibly inhibiting the ATP/Mg2+ pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron .
Biochemical Pathways
The primary biochemical pathway affected by Reserpine-d9 is the monoaminergic pathway. By inhibiting the ATP/Mg2+ pump, Reserpine-d9 disrupts the storage of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin . This disruption leads to a reduction in the levels of these neurotransmitters, affecting various downstream effects related to mood, emotion, and cognitive function .
Result of Action
The action of Reserpine-d9 leads to molecular and cellular effects, primarily characterized by a reduction in the levels of monoamine neurotransmitters. This reduction can lead to various physiological effects, including alterations in mood, emotion, and cognitive function . In the context of depression, Reserpine-d9’s action can alter the synaptic plasticity of the brain and cause atrophic changes in the cortical and hippocampal regions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Reserpine-d9. For instance, stress, genetics, and drug use can induce depression, which can be treated with Reserpine-d9 . Furthermore, exposure to toxic substances or environmental factors can precipitate the symptoms of diseases like Parkinson’s, rendering the brain vulnerable to subsequent physiological chronic stress . These factors highlight the importance of considering the environment when evaluating the action and efficacy of Reserpine-d9.
Análisis Bioquímico
Biochemical Properties
Reserpine-d9 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the ATP/Mg 2+ pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron .
Cellular Effects
Reserpine-d9 has profound effects on various types of cells and cellular processes. It influences cell function by reducing catecholamines, which are readily metabolized by monoamine oxidase (MAO) due to the inhibition of the ATP/Mg 2+ pump .
Molecular Mechanism
The molecular mechanism of action of Reserpine-d9 involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Specifically, it inhibits the ATP/Mg 2+ pump, leading to a reduction in catecholamines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This may involve cyclization reactions to form the multi-ring system.
Functional group modifications: Introduction of methoxy groups and the trimethoxybenzoyl moiety through reactions such as methylation and esterification.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and more efficient catalysts.
Automation: Employing automated systems for precise control of reaction conditions.
Quality control: Implementing rigorous testing to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Yohimbine: A well-known alkaloid with a similar core structure.
Reserpine: Another alkaloid with similar biological activity.
Ajmaline: A related compound with similar pharmacological properties.
Uniqueness
This compound’s uniqueness lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. For example, the presence of multiple methoxy groups and the trimethoxybenzoyl moiety may enhance its solubility and bioavailability compared to similar compounds.
Propiedades
Número CAS |
84759-11-5 |
|---|---|
Fórmula molecular |
C33H40N2O9 |
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1/i2D3,3D3,4D3 |
Clave InChI |
QEVHRUUCFGRFIF-QXCASUSISA-N |
SMILES |
COC1CCC2C3CCN4CC5CC(C(C(C5CC4C3NC2C1)C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC |
SMILES canónico |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Sinónimos |
(3β,16β,17α,18β,20α)-11,17-Dimethoxy-18-[[3,4,5-tri(methoxy-d3)benzoyl]oxy]yohimban-16-carboxylic Acid Methyl Ester-d9; 3,4,5-Tri(methoxy-d3)benzoyl Methyl Reserpate; Anquil-d9; Apoplon-d9; Rivasin-d9; Serpasil-d9; Temposerpine-d9; Triserpin-d9; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-[2-13C]glucose](/img/structure/B583748.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)



![sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B583760.png)




![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)
